molecular formula C11H10BrN B14120274 2-(2-Bromophenyl)-1-methyl-1H-pyrrole

2-(2-Bromophenyl)-1-methyl-1H-pyrrole

Cat. No.: B14120274
M. Wt: 236.11 g/mol
InChI Key: AAINUPLZMCOTMI-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-methyl-1H-pyrrole typically involves the reaction of 2-bromobenzaldehyde with 1-methylpyrrole in the presence of a base. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired product. Common bases used in this reaction include potassium carbonate and sodium hydride. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromophenyl)-1-methyl-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-methyl-1H-pyrrole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromophenyl group enhances its binding affinity to these targets, while the pyrrole ring provides structural stability. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-1-methyl-1H-pyrrole is unique due to the presence of both a bromophenyl group and a methyl group on the pyrrole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

2-(2-bromophenyl)-1-methylpyrrole

InChI

InChI=1S/C11H10BrN/c1-13-8-4-7-11(13)9-5-2-3-6-10(9)12/h2-8H,1H3

InChI Key

AAINUPLZMCOTMI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC=CC=C2Br

Origin of Product

United States

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